molecular formula C17H18BrNO4 B279487 N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine

Cat. No. B279487
M. Wt: 380.2 g/mol
InChI Key: MQSJMKGUPPMMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine, also known as MDBD, is a psychoactive drug that belongs to the family of phenethylamines. This drug has been studied for its potential use in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine is believed to exert its effects through its interaction with serotonin and norepinephrine receptors in the brain. Specifically, N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are involved in regulating mood, anxiety, and other mental health functions. N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has also been found to increase heart rate and blood pressure, which are common physiological effects of psychoactive drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that it is a controlled substance and can only be used in certain research settings.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine. One area of interest is its potential use in treating other mental health disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use as a cognitive enhancer, as it has been found to improve memory and learning in animal studies. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine and its long-term effects on the brain and body.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine can be synthesized through a series of chemical reactions. The first step involves the conversion of 3-bromo-4,5-dimethoxybenzaldehyde to its corresponding nitro compound, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then coupled with 1,3-benzodioxole-5-carboxaldehyde using a reagent such as sodium triacetoxyborohydride to yield N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has been studied for its potential use in treating various mental health disorders. In a study conducted on rats, N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine was found to have an antidepressant effect, as it increased the levels of serotonin and norepinephrine in the brain. Another study conducted on mice found that N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine had an anxiolytic effect, as it reduced anxiety-like behavior in the animals. N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has also been studied for its potential use in treating PTSD, as it has been found to reduce fear memory consolidation.

properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H18BrNO4/c1-20-16-7-12(5-13(18)17(16)21-2)9-19-8-11-3-4-14-15(6-11)23-10-22-14/h3-7,19H,8-10H2,1-2H3

InChI Key

MQSJMKGUPPMMGK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC

Origin of Product

United States

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